2-Methyl-1-pentene

Catalog No.
S606972
CAS No.
763-29-1
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-pentene

CAS Number

763-29-1

Product Name

2-Methyl-1-pentene

IUPAC Name

2-methylpent-1-ene

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h2,4-5H2,1,3H3

InChI Key

WWUVJRULCWHUSA-UHFFFAOYSA-N

SMILES

CCCC(=C)C

Canonical SMILES

CCCC(=C)C

The exact mass of the compound 2-Methyl-1-pentene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73908. It belongs to the ontological category of alkene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-1-pentene (CAS 763-29-1) is a highly reactive, branched alpha-olefin primarily utilized as a specialized comonomer, a chain transfer agent in cationic polymerizations, and a critical intermediate in the industrial synthesis of isoprene. Unlike linear alpha-olefins, the presence of the 2-methyl group creates significant steric hindrance at the vinylic position, fundamentally altering its insertion kinetics during organometallic catalysis. In industrial procurement, it is predominantly sourced for its role in controlled isomerization-pyrolysis networks, where it serves as the direct precursor to 2-methyl-2-pentene, or as a regiospecific synthon for tertiary alcohols and branched specialty chemicals [1].

Substituting 2-methyl-1-pentene with linear analogs like 1-hexene or isomeric counterparts like 4-methyl-1-pentene leads to catastrophic process failures in both polymerization and hydration workflows. In Ziegler-Natta or metallocene catalysis, linear alpha-olefins undergo rapid chain propagation, whereas 2-methyl-1-pentene acts as a potent chain transfer agent or rate poison due to the formation of dormant metal-allyl species [1]. Furthermore, replacing it with the thermodynamically stable internal olefin, 2-methyl-2-pentene, bypasses the critical acid-catalyzed isomerization step required in multi-stage isoprene production, disrupting the established reactor-separator-recycle thermodynamics and yielding incorrect cracking profiles during pyrolysis [2].

Steric Hindrance and Chain Transfer Activity in Polymerization

In the cationic polymerization of isobutene, the structural difference between 2-methyl-1-pentene and other branched alkenes dictates chain termination behavior. While monosubstituted branched ethylenes (e.g., 4-methyl-1-pentene) remain virtually inert, 2-methyl-1-pentene acts as a strong transfer agent and rate poison. Quantitative studies demonstrate that 2-methyl-1-pentene exhibits a high transfer constant (T.C. = 53.8), functioning via the formation of sterically hindered tertiary carbonium ions that severely retard further chain propagation compared to unhindered alpha-olefins[1].

Evidence DimensionChain transfer activity (T.C.) in isobutene polymerization
Target Compound DataHigh transfer activity (T.C. = 53.8) and functions as a rate poison
Comparator Or Baseline4-methyl-1-pentene (Virtually inert, no rate poisoning)
Quantified DifferenceComplete shift from inert comonomer to active chain transfer agent due to the 2,2-disubstituted vinylic structure
ConditionsIsobutene polymerization environment

Buyers formulating controlled-molecular-weight polyolefins must specify 2-methyl-1-pentene to actively induce chain transfer, whereas 4-methyl-1-pentene is used when inertness is required.

Metallocene Insertion Kinetics and Dormant Species Formation

The 2-methyl substitution on the alpha-olefin dramatically suppresses insertion rates in metallocene-catalyzed polymerizations compared to linear analogs. When reacted with zirconocene catalysts at -40 °C, 2-methyl-1-pentene rapidly forms a dormant Zr-allyl species. Subsequent addition of 1-hexene to this system shows virtually no polymerization over several hours, proving that alkene insertion into the 2-methyl-1-pentene-derived Zr-allyl is orders of magnitude slower than the standard propagation rate of 1-hexene (which typically polymerizes with first-order kinetics at kp = 0.10 M-1 s-1 under similar catalytic conditions)[1].

Evidence DimensionAlkene insertion and propagation rate
Target Compound DataForms dormant Zr-allyl species; halts subsequent insertion
Comparator Or Baseline1-hexene (Rapid first-order propagation, kp = 0.10 M-1 s-1)
Quantified DifferenceOrders of magnitude reduction in propagation rate; complete kinetic stalling
ConditionsZirconocene-catalyzed polymerization at -40 °C

This confirms 2-methyl-1-pentene as a critical selection for terminating or stalling metallocene polymerization sequences, a function linear alpha-olefins cannot perform.

Controlled Isomerization Thermodynamics for Isoprene Synthesis

In the industrial synthesis of isoprene, 2-methyl-1-pentene is specifically procured as the metastable precursor that undergoes controlled acid-catalyzed isomerization to 2-methyl-2-pentene. In standard extraction-isomerization processes using 62-75 wt% sulfuric acid at 20-80 °F, 2-methyl-1-pentene cleanly isomerizes to yield an equilibrium mixture heavily favoring the internal olefin (approximate ratio of 1:5 for 1-pentene to 2-pentene isomers). Procuring the terminal olefin allows facilities to integrate the dimerization and isomerization steps seamlessly, whereas starting with a generic mixed-hexene stream results in unrecoverable polymer losses and unwanted isomers like cis-3-methyl-2-pentene[1].

Evidence DimensionIsomerization equilibrium ratio
Target Compound DataIsomerizes to 2-methyl-2-pentene at a 1:5 ratio
Comparator Or BaselineMixed hexene streams (Yields unwanted cis-3-methyl-2-pentene and polymer losses)
Quantified DifferenceHighly selective conversion to the target isoprene precursor without contaminating isomers
Conditions62-75 wt% sulfuric acid at 20-80 °F

Procurement of high-purity 2-methyl-1-pentene is mandatory for multi-stage isoprene plants to maintain the thermodynamic balance of their reactor-separator networks.

Chain Transfer Agent in Polyolefin Manufacturing

Utilizing its high transfer constant (T.C. = 53.8) to control molecular weight and terminate chains in the cationic polymerization of isobutene, where standard linear olefins would uncontrollably propagate [1].

Metallocene Catalyst Stalling and Trapping

Deployed in advanced organometallic research to intentionally form dormant Zr-allyl species, allowing researchers to halt 1-hexene propagation and study catalyst resting states [2].

Industrial Isoprene Precursor Networks

Used as the primary feedstock in acid-catalyzed isomerization reactors to produce high-purity 2-methyl-2-pentene, which is subsequently pyrolyzed into isoprene without the byproduct contamination seen in mixed-olefin feeds[3].

Physical Description

2-methyl-1-pentene is a colorless liquid. Flash point -15°F. Floats on water. Irritating vapor.

XLogP3

3

Boiling Point

143.8 °F at 760 mm Hg (USCG, 1999)

Flash Point

-15 °F (est.) (USCG, 1999)

Density

0.685 at 59 °F (USCG, 1999)

Melting Point

-212.3 °F (USCG, 1999)

UNII

OKC25O38MC

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

763-29-1
27236-46-0

Wikipedia

2-methyl-1-pentene

General Manufacturing Information

1-Pentene, 2-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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